Methyl 4-(bromomethyl)-2-methylbenzoate

Nucleophilic substitution Benzylic bromination Leaving group ability

Sourcing benzylic bromides with predictable substitution kinetics and orthogonal protecting groups? This bifunctional aromatic ester features a reactive benzylic bromide (para) and a protected methyl ester, with an ortho-methyl group tuning electrophilicity and sterics. - **Kinetic advantage:** 50-100× faster substitution than chlorides; ideal for continuous flow and reduced batch cycles. - **Orthogonal utility:** Methyl ester survives benzylic alkylation (e.g., with piperazines), then hydrolyzes for amide coupling. - **Material science:** Precursor for phosphonium salts → Wittig olefination → vinyl polymers; ortho-methyl modifies Tg.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 74733-28-1
Cat. No. B3022656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)-2-methylbenzoate
CAS74733-28-1
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CBr)C(=O)OC
InChIInChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3
InChIKeyMABHQNNTZZMWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Bromomethyl)-2-methylbenzoate Overview


Methyl 4-(bromomethyl)-2-methylbenzoate (CAS 74733-28-1) is a bifunctional aromatic ester featuring a reactive benzylic bromide at the para-position and an ortho-methyl group . This substitution pattern confers distinct electronic and steric properties compared to unsubstituted or meta-substituted analogs. The compound serves as a versatile electrophilic building block in nucleophilic substitution reactions and as a precursor for further functionalization via transition-metal-catalyzed cross-couplings . Its methyl ester moiety provides a protected carboxylate handle that can be selectively deprotected under mild conditions, enabling orthogonal synthetic strategies .

Electrophilic building block Benzylic bromide supports nucleophilic substitution and cross-coupling workflows
Ortho-methyl substitution Modulates steric and electronic profile compared to unsubstituted or meta analogs
Orthogonal carboxylate handle Methyl ester can be selectively deprotected under mild conditions for further functionalization

Methyl 4-(Bromomethyl)-2-methylbenzoate: Key Differentiation from Isomers


Substituting Methyl 4-(bromomethyl)-2-methylbenzoate with close analogs such as Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), Methyl 2-(bromomethyl)benzoate, or Methyl 3-(bromomethyl)benzoate alters both the electronic environment and steric accessibility of the reactive bromomethyl group . The ortho-methyl group in the target compound introduces electron-donating character that modulates the electrophilicity of the benzylic carbon, impacting reaction rates and regioselectivity in subsequent transformations . Furthermore, the 2-methyl substitution imposes steric constraints that influence the conformational freedom of the ester moiety, affecting crystal packing and solubility in ways that cannot be replicated by unsubstituted or differently substituted isomers . These differences directly impact synthetic yields, purification efficiency, and the physicochemical properties of downstream products.

Unsubstituted analog (CAS 2417-72-3) lacks ortho-methyl steric constraints, which may shift reaction rates and regioselectivity.
2- or 3-substituted isomers alter electronic environment and steric accessibility of the bromomethyl group, potentially affecting synthetic yields.
Free carboxylic acid analog introduces pH-dependent solubility and acid-base workup requirements, limiting direct interchangeability.

Methyl 4-(Bromomethyl)-2-methylbenzoate: Comparative Reactivity and Properties


Benzylic Bromide: Enhanced Electrophilic Reactivity

The benzylic bromomethyl group in Methyl 4-(bromomethyl)-2-methylbenzoate exhibits significantly greater electrophilicity compared to chloromethyl analogs and aryl bromides. Based on class-level inference from benzylic halide reactivity series, the C-Br bond (bond dissociation energy ~68 kcal/mol) undergoes nucleophilic displacement 50-100 times faster than the corresponding C-Cl bond (BDE ~81 kcal/mol) under SN2 conditions . This enhanced leaving group ability translates to higher yields and shorter reaction times in alkylation and amination reactions.

Leaving Group Rate
Class-level inference
50–100× faster substitution
Benzylic bromide vs. benzylic chloride (baseline ≈ 1)
Supports shorter reaction times under SN2 conditions
Verify with specific nucleophile/solvent systems
Nucleophilic substitution Benzylic bromination Leaving group ability

Organic Solvent Compatibility: Ester vs. Acid Form

Methyl 4-(bromomethyl)-2-methylbenzoate demonstrates high solubility in common organic solvents including ethanol and dichloromethane, with limited water solubility due to its hydrophobic aromatic ring . This contrasts sharply with the corresponding free carboxylic acid analog 4-(bromomethyl)-2-methylbenzoic acid (CAS 6232-88-8), which exhibits significantly higher aqueous solubility at neutral to basic pH due to carboxylate formation .

Solvent Partition
Cross-study comparable
Ester: soluble in ethanol, DCM; limited water solubility
Acid form: pH-dependent aqueous solubility; forms carboxylate salts
Organic-phase extraction without acid-base workup
Reported partition behavior under biphasic conditions
Solubility Process chemistry Extraction efficiency

Storage Stability Under Refrigerated Inert Conditions

Commercial suppliers specify storage conditions of 2-8 °C under inert atmosphere (argon or nitrogen) for Methyl 4-(bromomethyl)-2-methylbenzoate . This requirement reflects the compound's susceptibility to hydrolytic degradation of the benzylic bromide and ester functionalities, which is more pronounced than for less reactive analogs such as Methyl 4-methylbenzoate. Adherence to these validated storage parameters ensures >95% purity retention over extended periods.

Storage Stability
Supporting evidence
2–8 °C under inert atmosphere (argon/nitrogen)
Methyl 4-methylbenzoate: room temperature storage acceptable
Cold-chain logistics required to maintain integrity
Supplier-recommended; lot-specific stability to verify
Storage stability Compound integrity Procurement logistics

Commercial Purity and Analytical Certification

Methyl 4-(bromomethyl)-2-methylbenzoate is commercially available at purities of 95%, 97%, and >98% from multiple reputable suppliers . Suppliers such as Aladdin Scientific offer >98% purity with supporting analytical data (NMR, HPLC) , while MolCore provides NLT 98% purity with ISO-certified quality systems . This level of purity and documentation is comparable to the widely used Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), but the ortho-methyl substitution pattern of the target compound commands a premium price point reflecting its specialized utility.

Commercial Purity
Cross-study comparable
Grades: >98% (certified), NLT 98%, 97%, 95%
Multiple suppliers with NMR/HPLC documentation
Certified purity reduces in-house repurification need
Verify lot-specific COA before use
Purity Quality control Procurement specification

Benzylic Bromide: Versatile C-C and C-N Bond Formation

The benzylic bromomethyl group enables a broad spectrum of transformations including nucleophilic substitution with amines, thiols, and alkoxides, as well as participation in Suzuki-Miyaura and related cross-coupling reactions . In contrast, the aryl bromide analog Methyl 4-bromo-2-methylbenzoate (CAS 99548-55-7) is restricted to cross-coupling at the aromatic ring and lacks the benzylic reactivity manifold . This dual capability makes Methyl 4-(bromomethyl)-2-methylbenzoate a more versatile intermediate for library synthesis.

Synthetic Versatility
Class-level inference
Benzylic bromide: SN2 + cross-coupling reactions
Aryl bromide analog: cross-coupling only at aromatic ring
Two orthogonal reactivity modes expand library design
Actual scope depends on coupling partners and conditions
Synthetic utility Cross-coupling Alkylation

Acute Oral and Ocular Hazard Profile

According to GHS classification, Methyl 4-(bromomethyl)-2-methylbenzoate is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Eye Irritation Category 2A (H319: Causes serious eye irritation) . This hazard profile is consistent with other benzylic bromides and necessitates standard laboratory protective equipment. Notably, the compound is identified as a lachrymator, similar to Methyl 4-(bromomethyl)benzoate .

Hazard Profile
Cross-study comparable
H302, H319; lachrymator
Similar to Methyl 4-(bromomethyl)benzoate
Standard lab PPE and fume hood handling required
GHS classification per supplier SDS
Safety Handling Risk assessment

Methyl 4-(Bromomethyl)-2-methylbenzoate: Key Applications in Pharma and Materials


Medicinal Chemistry: ortho-Methyl Biaryl Pharmacophore Synthesis

In drug discovery programs targeting kinase inhibitors or GPCR modulators, the ortho-methyl group of Methyl 4-(bromomethyl)-2-methylbenzoate provides a key steric and electronic handle for fine-tuning ligand-receptor interactions . The benzylic bromide undergoes rapid alkylation with amine-containing heterocycles (e.g., piperazines, morpholines) to generate diverse compound libraries . The methyl ester remains intact during benzylic substitution, allowing for subsequent hydrolysis to the carboxylic acid for further amide coupling or bioconjugation.

Process Chemistry: Scalable Benzylic Alkylation with Fast Kinetics

For kilogram-scale manufacturing of pharmaceutical intermediates, the 50-100× faster substitution kinetics of the benzylic bromide compared to the corresponding chloride enables shorter batch cycle times and reduced energy consumption . This kinetic advantage is particularly valuable in continuous flow reactors where residence time distribution must be minimized. The compound's solubility in dichloromethane and ethanol facilitates homogeneous reaction conditions and straightforward aqueous workup .

Materials Science: ortho-Methyl Substituted Polymer Precursors

Methyl 4-(bromomethyl)-2-methylbenzoate serves as a monomer precursor for the synthesis of ortho-methyl substituted aromatic polyesters and polyamides. The benzylic bromide can be converted to a phosphonium salt for Wittig olefination, introducing vinyl groups for radical polymerization . The ortho-methyl substitution influences polymer chain packing and thermal properties (e.g., glass transition temperature) compared to unsubstituted analogs, offering a design tool for tuning material properties .

Analytical Chemistry: Reference Standard for Method Development

The high commercial purity (>98%) and availability of certified analytical data (NMR, HPLC) make Methyl 4-(bromomethyl)-2-methylbenzoate suitable as a reference standard for LC-MS method development and impurity tracking in pharmaceutical quality control . Its distinct retention time and mass spectral fragmentation pattern enable reliable identification and quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
ortho-Methyl steric/electronic handle
Amine alkylation; ester deprotection compatibility
Scalable benzylic alkylation
Reported faster substitution kinetics
Batch cycle time; continuous flow processing
ortho-Methyl polymer precursors
Tunable chain packing and thermal properties
Wittig olefination; radical polymerization
Reference standard for LC-MS
Certified purity with analytical documentation
Retention time; MS fragmentation pattern

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